1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate
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Overview
Description
The compound contains a methoxybenzothiazole, azetidine, and trimethoxybenzoate moieties. Methoxybenzothiazoles are aromatic compounds that have been studied for their potential pharmacological properties . Azetidines are four-membered heterocyclic compounds that are often used in drug design due to their conformational rigidity . Trimethoxybenzoates are esters and are often used in organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the methoxybenzothiazole, azetidine, and trimethoxybenzoate moieties. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxy, benzothiazole, azetidine, and trimethoxybenzoate groups. These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Pharmacokinetics and Drug Metabolism
- Metabolite Identification: The identification of urinary metabolites of psychoactive substances, as demonstrated by Kavanagh et al. (2012), provides a framework for understanding how compounds are metabolized in the human body. This study identified metabolites of a synthetic substance through gas chromatography-mass spectrometry, which could similarly be applied to study the metabolism of the specified compound (Kavanagh et al., 2012).
Chemical Exposure and Health Impact Studies
- Exposure Assessment: Research on the occurrence of parabens in foodstuffs and their exposure to humans, as studied by Liao et al. (2013), serves as an example of how researchers assess chemical exposure and potential health risks from daily intake. Such methodologies could be relevant for assessing exposure to the specified compound and its impact on health (Liao et al., 2013).
Therapeutic Effects and Clinical Trials
- Clinical Trials for Antibacterial Agents: The study by Rubinstein et al. (2001) on the effectiveness of Linezolid for treating nosocomial pneumonia shows the process of evaluating new therapeutic agents in clinical settings. Similar clinical trial methodologies could be applied to evaluate the therapeutic potential of "1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate" (Rubinstein et al., 2001).
Toxicological Evaluations
- Toxicokinetic Parameters: The study of the human metabolism and urinary excretion kinetics of Uvinul A plus® by Stoeckelhuber et al. (2020) is an example of evaluating the toxicokinetics of a chemical compound used in personal care products. Such studies are crucial for understanding the safety profile of new compounds (Stoeckelhuber et al., 2020).
Environmental and Dietary Chemical Exposure
- Chemicals in Indoor Dust: Wang et al. (2012) explored the occurrence and human exposure of esters in indoor dust from various countries. This research underlines the importance of understanding environmental exposure pathways, which could be relevant for studying the environmental presence and impact of the specified compound (Wang et al., 2012).
Mechanism of Action
Benzo[d]thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Azetidine derivatives, on the other hand, are known for their diverse pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-25-14-6-5-7-17-18(14)22-21(30-17)23-10-13(11-23)29-20(24)12-8-15(26-2)19(28-4)16(9-12)27-3/h5-9,13H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCAZYANYSQWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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